2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopentyl-2-oxoacetamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its key characteristics .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability .Scientific Research Applications
Synthesis and Biological Evaluation
- Cannabinoid Receptor Ligands : A study on indol-3-yl-oxoacetamides, which share structural similarities with the compound , demonstrated their potency as selective cannabinoid receptor type 2 ligands. This suggests potential therapeutic applications in areas where cannabinoid receptors are targeted (Moldovan et al., 2017).
Chemical Synthesis and Reactions
Hydroamination Reactions : Research on hydroamination involving similar indole derivatives highlights the versatility of these compounds in synthetic chemistry, potentially leading to a variety of pharmacologically active products (Sobenina et al., 2010).
Antimicrobial Agents : Another study synthesized and evaluated indole-carbonyl compounds for their antimicrobial activity. These compounds showed significant efficacy against various microorganisms, indicating potential for developing new antimicrobial agents (Almutairi et al., 2018).
Potential Therapeutic Applications
Antipsychotic Agents : Indole-acetamide derivatives, structurally related to the compound , have been evaluated for their antipsychotic properties. These studies provide insights into the potential therapeutic applications of such compounds in psychiatric disorders (Wise et al., 1987).
Antimicrobial and Antifungal Activities : Synthesis of indolin-1-yl)-N-aryl acetamide derivatives, which are structurally similar, has shown promising antibacterial and antifungal activities. This underscores the potential of such compounds in treating infectious diseases (Debnath & Ganguly, 2015).
Novel Chemical Synthesis
- Synthesis of Heterocyclic Compounds : Research has also focused on the synthesis of various heterocyclic compounds from indole derivatives, demonstrating the compound's utility in creating diverse chemical structures with potential biological activities (Slaett et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methylbutyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-5-23(6-2)19(25)14-24-13-17(16-9-7-8-10-18(16)24)20(26)21(27)22-12-11-15(3)4/h7-10,13,15H,5-6,11-12,14H2,1-4H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFAZITXOQUSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopentyl-2-oxoacetamide |
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